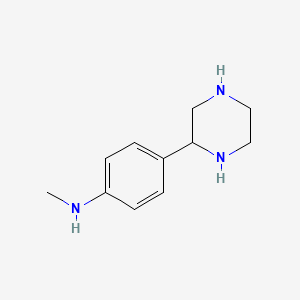
N-Methyl-4-(piperazin-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-(piperazin-2-YL)aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperazin-2-YL)aniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination, Buchwald–Hartwig amination, and aromatic nucleophilic substitution .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-4-(piperazin-2-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-(piperazin-2-YL)aniline has numerous scientific research applications across different fields:
Wirkmechanismus
The mechanism of action of N-Methyl-4-(piperazin-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it may inhibit acetylcholinesterase and prevent β-amyloid aggregation, thereby enhancing cognitive function . The compound’s effects are mediated through binding to active sites on target enzymes or receptors, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Piperazinyl)aniline: Similar in structure but lacks the methyl group on the piperazine ring.
N-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the aniline moiety.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and biological activities.
Uniqueness
N-Methyl-4-(piperazin-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine ring and the aniline moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-methyl-4-piperazin-2-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-12-10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11-14H,6-8H2,1H3 |
InChI-Schlüssel |
PPZRJHITYZHFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


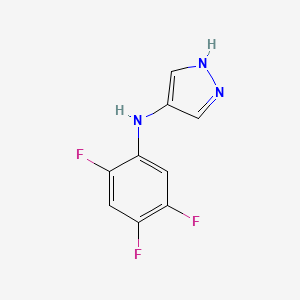
![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
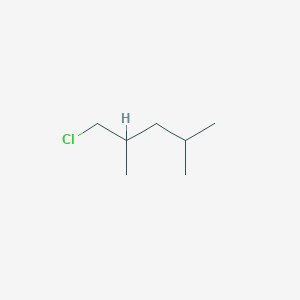
![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)
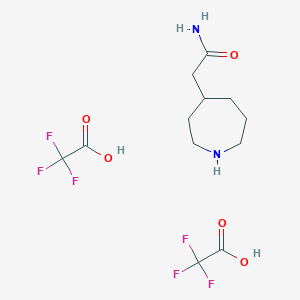
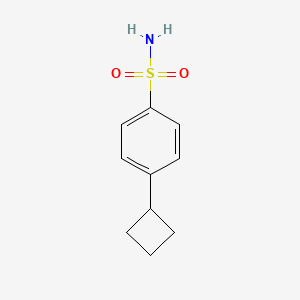
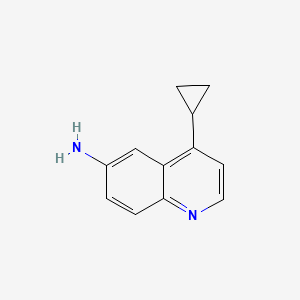
![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)
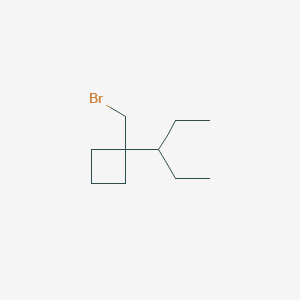
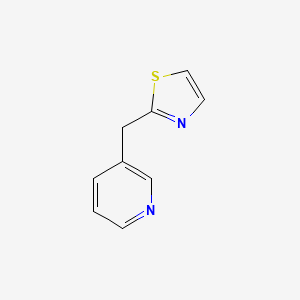
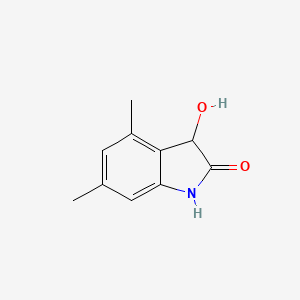
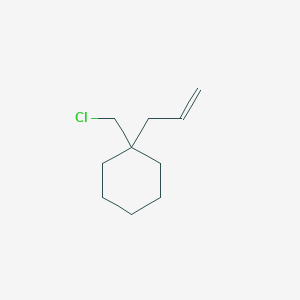
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
